L-Asparaginyl-L-alanyl-L-serylglycine
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Overview
Description
L-Asparaginyl-L-alanyl-L-serylglycine is a tetrapeptide composed of four amino acids: L-asparagine, L-alanine, L-serine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-alanyl-L-serylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly serine.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or pepsin.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Substitution: Nucleophilic reagents like sodium azide (NaN3).
Major Products Formed
Hydrolysis: Individual amino acids (L-asparagine, L-alanine, L-serine, glycine).
Oxidation: Modified amino acids with oxidized side chains.
Substitution: Peptides with substituted functional groups.
Scientific Research Applications
L-Asparaginyl-L-alanyl-L-serylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-alanyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine .
- L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine acetate .
Uniqueness
L-Asparaginyl-L-alanyl-L-serylglycine is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its interactions with molecular targets and its overall biological activity.
Properties
CAS No. |
627460-09-7 |
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Molecular Formula |
C12H21N5O7 |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H21N5O7/c1-5(16-11(23)6(13)2-8(14)19)10(22)17-7(4-18)12(24)15-3-9(20)21/h5-7,18H,2-4,13H2,1H3,(H2,14,19)(H,15,24)(H,16,23)(H,17,22)(H,20,21)/t5-,6-,7-/m0/s1 |
InChI Key |
MFTJOUMJQCGRFF-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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